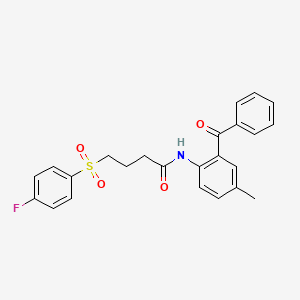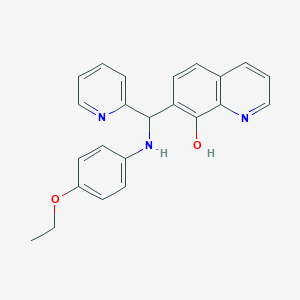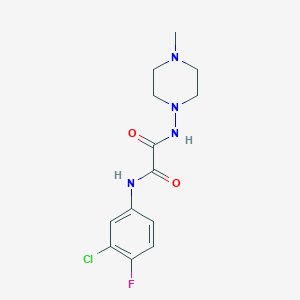![molecular formula C16H15F3N2O2S B2490909 N-[1-(チオフェン-2-イル)プロパン-2-イル]-N'-[3-(トリフルオロメチル)フェニル]エタンジアミド CAS No. 1209236-12-3](/img/structure/B2490909.png)
N-[1-(チオフェン-2-イル)プロパン-2-イル]-N'-[3-(トリフルオロメチル)フェニル]エタンジアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl ring
科学的研究の応用
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
作用機序
Target of Action
The compound, also known as Methiopropamine (MPA), primarily targets the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
The affected pathways primarily involve the synaptic transmission of norepinephrine and dopamine . The downstream effects include increased alertness, focus, and energy, which are characteristic of stimulants .
Pharmacokinetics
The compound’s ADME properties are somewhat similar to methamphetamine . Its metabolism involves hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid . It is then excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .
Cellular Effects
The compound has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . Adverse effects reported following administration include tachycardia, anxiety, panic attacks, perspiration, headache, nausea, difficulty in breathing, vomiting, difficulty urinating and sexual dysfunction .
Molecular Mechanism
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide increases the synaptic levels of dopamine and noradrenaline, an effect similar to that of methamphetamine . Also similar to methamphetamine, it increases locomotor activity and induces its sensitization in mice .
Temporal Effects in Laboratory Settings
The compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Dosage Effects in Animal Models
The effects of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide vary with different dosages in animal models . Adverse effects have been reported at high doses .
Metabolic Pathways
The metabolic pathways of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involve hydroxylation, demethylation and deamination . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .
Transport and Distribution
The compound is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Propan-2-yl Group: This step involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane, which is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Formation of the Ethanediamide: The final step involves the reaction of 1-(thiophen-2-yl)-2-bromopropane with N’-[3-(trifluoromethyl)phenyl]ethanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromopropane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene S-oxide derivatives.
Reduction: Reduced forms of the carbonyl groups or the thiophene ring.
Substitution: Substituted derivatives at the bromopropane moiety.
類似化合物との比較
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring instead of a phenyl ring.
Thiopropamine: An analogue of amphetamine with a thiophene ring, exhibiting similar stimulant effects but with lower potency.
Uniqueness
N-[1-(thiophen-2-yl)propan-2-yl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted phenyl ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other related compounds, making it a valuable subject for further research and development.
特性
IUPAC Name |
N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYMXGMVCVQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)
![2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490829.png)


![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)


![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2490840.png)

![3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2490842.png)


![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)
